![molecular formula C14H14N4 B2707807 2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile CAS No. 195243-37-9](/img/structure/B2707807.png)
2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile” is a chemical compound with the molecular formula C14H14N4. It has a molecular weight of 238.29 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized conventionally. For instance, benzimidazole derivatives were synthesized by condensing the benzimidazole nuclei with various substituted piperazines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a phenylpiperazine moiety linked to a propanedinitrile group .Aplicaciones Científicas De Investigación
Tuberculostatic Activity
Research has explored the tuberculostatic activity of various compounds, including those structurally related to 2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile. For instance, a study by Foks et al. (2004) synthesized and tested derivatives for tuberculostatic activity, finding minimum inhibiting concentrations within 25 - 100 mg/ml (Foks et al., 2004).
Synthesis of Heterocyclic Substances
Behbehani et al. (2011) utilized 2-arylhydrazononitriles as key synthons to prepare a variety of heterocyclic substances, some of which demonstrated promising antimicrobial activities against various bacteria and yeast (Behbehani et al., 2011).
Polymorphism in Pharmaceutical Compounds
Takeguchi et al. (2015) and (2016) conducted studies on ASP3026, a compound structurally similar to this compound. They explored the polymorphism in this compound, crucial for pharmaceutical applications, focusing on thermodynamic stability and solvent-mediated polymorph transformations (Takeguchi et al., 2015) (Takeguchi et al., 2016).
Structural Properties and Thermodynamic Stability
Karlsen et al. (2002) investigated the structural properties of certain 2-(phenylmethylene)propanedinitriles, focusing on the barriers to rotation and the thermodynamic stability of these compounds. This research has implications for understanding the behavior of similar compounds in various conditions (Karlsen et al., 2002).
Applications in Synthesis of Pyran Derivatives
Niknam et al. (2013) utilized silica-bonded N-propylpiperazine sodium n-propionate as a catalyst for synthesizing 4H-pyran derivatives, a process relevant to compounds structurally similar to this compound (Niknam et al., 2013).
Direcciones Futuras
The future directions for “2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile” could involve further exploration of its potential uses. For instance, similar compounds have been studied for their potential as acetylcholinesterase inhibitors, which could have implications for the treatment of neurological disorders .
Mecanismo De Acción
Target of Action
The primary target of 2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile is acetylcholinesterase (AChE), an enzyme crucial for the regulation of acetylcholine levels in the brain . Acetylcholine is a neurotransmitter that plays a significant role in memory and cognition .
Mode of Action
this compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic pathway . This pathway is involved in many cognitive functions, including memory and learning. The increased acetylcholine levels can enhance these cognitive functions .
Result of Action
The inhibition of AChE by this compound leads to increased acetylcholine levels . This increase enhances cholinergic neurotransmission, which can improve cognitive functions such as memory and learning .
Análisis Bioquímico
Biochemical Properties
It has been suggested that this compound may interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine in the brain .
Cellular Effects
Given its potential interaction with AChE, it may influence cell function by modulating acetylcholine levels, which could in turn affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that this compound may act as an inhibitor of AChE . This could potentially lead to increased levels of acetylcholine in the brain, which could have various effects on neuronal function and cognition.
Propiedades
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c15-10-13(11-16)12-17-6-8-18(9-7-17)14-4-2-1-3-5-14/h1-5,12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYROMVFNTKOQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
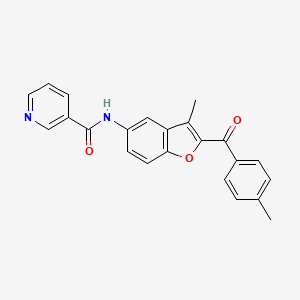
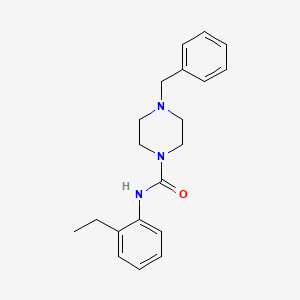
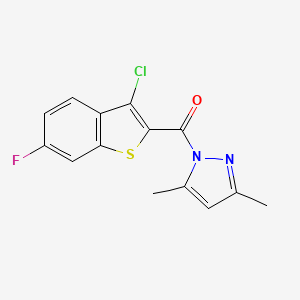
![6-(2,4-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2707731.png)

![3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B2707733.png)
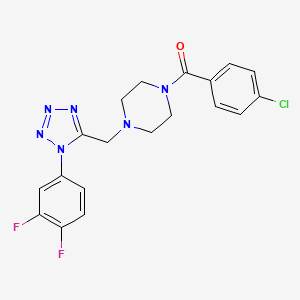
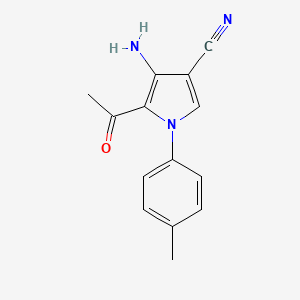
![3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid](/img/structure/B2707737.png)
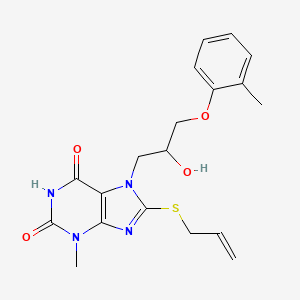
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2707739.png)
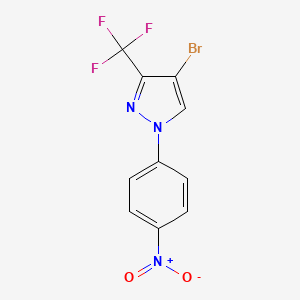
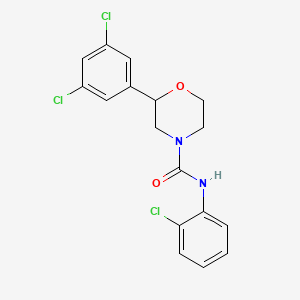
![tert-butyl 3-[N'-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate](/img/structure/B2707745.png)
